![molecular formula C20H16N4O2 B232891 Glyantrypine CAS No. 142382-42-1](/img/structure/B232891.png)
Glyantrypine
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Overview
Description
Glyantrypine is a tricyclic antipsychotic drug that has been used to treat schizophrenia and other psychotic disorders. It was first synthesized in the 1960s and has since been studied extensively for its mechanism of action and potential therapeutic applications. In
Scientific Research Applications
Glyantrypine as a Secondary Metabolite in Fungi
Glyantrypine, an indole alkaloid, has been identified as a main secondary metabolite of Aspergillus clavatus. The compound is biosynthesized from anthranilic acid and tryptophan, expanding the variety of metabolites derived from these sources without forming a benzodiazepine (Penn et al., 1992).
Antiviral Properties
Glyantrypine derivatives have shown significant antiviral activities. Specifically, compounds isolated from the mangrove-derived fungus Cladosporium sp. PJX-41, including glyantrypine derivatives, exhibited noteworthy activities against influenza virus A (Peng et al., 2013).
Biosynthesis Insights
Research on the biosynthesis of glyantrypine from radiolabelled amino acid precursors has provided insights into its formation involving anthranilic acid, tryptophan, and glycine. The complex array of other novel alkaloids related to glyantrypine was also highlighted (Penn et al., 1992).
Application in Plant Protection
Glyantrypine-family alkaloids were identified as potential novel antiviral and anti-phytopathogenic-fungus agents, holding promise for application in plant protection. These alkaloids, including synthesized derivatives, exhibited significant activities against Tobacco mosaic virus (TMV) and broad-spectrum fungicidal activities (Hao et al., 2021).
Synthetic Approaches
Efforts in biomimetic total synthesis of glyantrypine, among other fumiquinazoline alkaloids, have been made using tryptophan methyl ester. This synthesis explores the dehydration of anthranilamide to benzoxazine, leading to the rearrangement into glyantrypine (Wang & Ganesan, 2000).
properties
CAS RN |
142382-42-1 |
---|---|
Product Name |
Glyantrypine |
Molecular Formula |
C20H16N4O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-(1H-indol-3-ylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione |
InChI |
InChI=1S/C20H16N4O2/c25-19-17(9-12-10-21-15-7-3-1-5-13(12)15)24-18(11-22-19)23-16-8-4-2-6-14(16)20(24)26/h1-8,10,17,21H,9,11H2,(H,22,25) |
InChI Key |
YFNRNQBGKNOAPT-UHFFFAOYSA-N |
SMILES |
C1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CC4=CNC5=CC=CC=C54 |
Canonical SMILES |
C1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CC4=CNC5=CC=CC=C54 |
synonyms |
glyantrypine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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